![molecular formula C8H6F3IO B1374284 [4-Iodo-2-(trifluoromethyl)phenyl]methanol CAS No. 1253188-91-8](/img/structure/B1374284.png)
[4-Iodo-2-(trifluoromethyl)phenyl]methanol
描述
[4-Iodo-2-(trifluoromethyl)phenyl]methanol is an organic compound with the molecular formula C₈H₆F₃IO and a molecular weight of 302.03 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring. It is commonly used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-Iodo-2-(trifluoromethyl)phenyl]methanol typically involves the iodination of a trifluoromethyl-substituted benzene derivative followed by a reduction reaction to introduce the hydroxyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom, followed by reduction with a reducing agent such as sodium borohydride to form the methanol derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination and reduction processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, such as [4-Iodo-2-(trifluoromethyl)phenyl]methane, using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products:
Oxidation: [4-Iodo-2-(trifluoromethyl)phenyl]methanal (aldehyde), [4-Iodo-2-(trifluoromethyl)phenyl]methanone (ketone).
Reduction: [4-Iodo-2-(trifluoromethyl)phenyl]methane.
Substitution: [4-Azido-2-(trifluoromethyl)phenyl]methanol, [4-Cyano-2-(trifluoromethyl)phenyl]methanol.
科学研究应用
[4-Iodo-2-(trifluoromethyl)phenyl]methanol is utilized in various scientific research fields due to its versatile chemical properties :
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biochemical pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
作用机制
The mechanism of action of [4-Iodo-2-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways . The presence of the iodine and trifluoromethyl groups enhances its reactivity and allows it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects.
相似化合物的比较
- [4-Iodo-2-(trifluoromethyl)phenyl]methane
- [4-Azido-2-(trifluoromethyl)phenyl]methanol
- [4-Cyano-2-(trifluoromethyl)phenyl]methanol
Comparison: Compared to its similar compounds, [4-Iodo-2-(trifluoromethyl)phenyl]methanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties. This group allows for hydrogen bonding and increases the compound’s solubility in polar solvents. Additionally, the iodine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
[4-iodo-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBXOWSSTLCCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
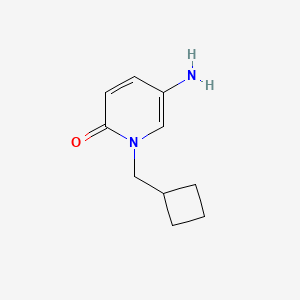
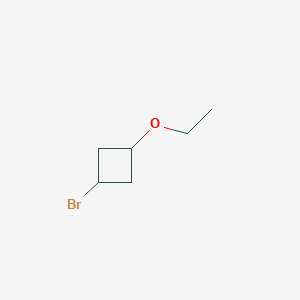

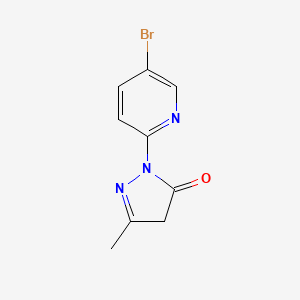

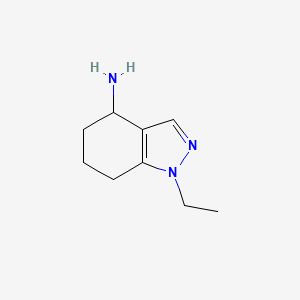
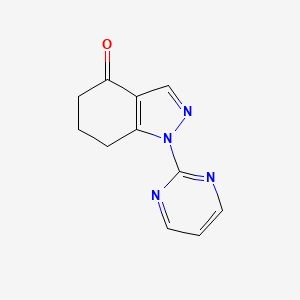
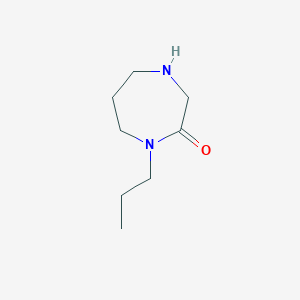
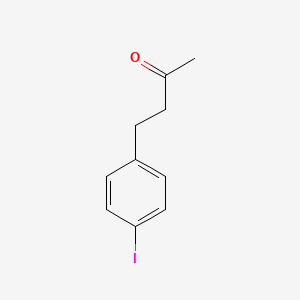
![2-Ethyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine](/img/structure/B1374214.png)
![4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol](/img/structure/B1374217.png)
![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid](/img/structure/B1374219.png)

![4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1374223.png)
